molecular formula C6H5BrF2N2O B2981601 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2101200-03-5

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2981601
CAS No.: 2101200-03-5
M. Wt: 239.02
InChI Key: KIFRJKXTLSCPAB-UHFFFAOYSA-N
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Description

Chemical Name: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde
CAS Number: 2101200-03-5
Molecular Formula: C₆H₅BrF₂N₂O
Molecular Weight: 239.02 g/mol
Purity: ≥97% (ISO-certified)
Applications: High-purity intermediate for active pharmaceutical ingredients (APIs), particularly in drug discovery and agrochemical research .

This compound features a pyrazole core substituted with a bromine atom at position 4, a 2,2-difluoroethyl group at position 1, and a carbaldehyde moiety at position 3. The difluoroethyl group enhances metabolic stability and lipophilicity, while the bromine and aldehyde groups provide reactive sites for further functionalization.

Properties

IUPAC Name

4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O/c7-4-1-10-11(2-6(8)9)5(4)3-12/h1,3,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRJKXTLSCPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C=O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate to form the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine and difluoroethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrazole Derivatives

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
  • Key Features : Chlorine substituent (vs. bromine in the target compound), triazole-thiazole hybrid structure.
  • Activity : Demonstrated antimicrobial properties, suggesting halogen choice (Cl vs. Br) influences bioactivity .
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1H-pyrazol-3-one (Example 5.23)
  • Key Features : Bromomethyl and chlorophenyl substituents, pyrazol-3-one core (vs. carbaldehyde).
  • Activity : Antimicrobial applications, highlighting the role of bromine in modulating reactivity and biological efficacy .
  • Comparison : The pyrazol-3-one core lacks the aldehyde’s electrophilic site, reducing its utility in condensation reactions compared to the target compound.

Functional Group Variations

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
  • CAS : 1202993-11-0
  • Key Features : Carboxylic acid group (vs. carbaldehyde), difluoromethyl substituent.
  • Impact : The carboxylic acid enhances water solubility but reduces electrophilicity, limiting its use in nucleophilic addition reactions critical to API synthesis .
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde
  • CAS : 1807546-65-1
  • Key Features : Bromo-iodo substitution, methyl group (vs. difluoroethyl).

Complex Hybrid Structures

5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
  • CAS : 1006320-27-9
  • Key Features : Bis(difluoromethyl) groups, furan-carbaldehyde hybrid.

Non-Pyrazole Analogs

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
  • Key Features: Pyridinone core (vs. pyrazole), trifluoroethyl group.
  • Impact : The trifluoroethyl group offers stronger electron-withdrawing effects than difluoroethyl, altering electronic properties and reactivity in synthetic pathways .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Target Compound 2101200-03-5 C₆H₅BrF₂N₂O 239.02 4-Br, 1-(2,2-difluoroethyl), 5-CHO API intermediate
4-(4-Chlorophenyl)-...thiazole (Compound 4) - C₂₇H₂₀ClF₂N₅S 513.99 4-Cl, thiazole-triazole hybrid Antimicrobial
4-Bromo-5-(bromomethyl)-...pyrazol-3-one - C₁₁H₈Br₂ClN₂O 381.00 Bromomethyl, pyrazol-3-one Antimicrobial
5-Chloro-...pyrazole-4-carboxylic Acid 1202993-11-0 C₆H₅ClF₂N₂O₂ 218.57 5-Cl, 3-CF₂H, 4-COOH Synthetic intermediate
3-Bromo-4-iodo-...carbaldehyde 1807546-65-1 C₅H₄BrIN₂O 314.91 3-Br, 4-I, 1-CH₃ Crystallography studies
Furan-carbaldehyde Hybrid 1006320-27-9 C₁₁H₈BrF₄N₂O₂ 363.09 Bis(CF₂H), furan-CHO Drug discovery

Key Findings

Halogen Effects : Bromine’s larger atomic size compared to chlorine enhances steric effects and van der Waals interactions in target binding, but may reduce solubility .

Functional Group Roles : Carbaldehyde groups enable versatile derivatization (e.g., Schiff base formation), whereas carboxylic acids or pyrazol-3-ones limit such reactivity .

Fluorinated Substituents : Difluoroethyl and trifluoroethyl groups improve metabolic stability, but trifluoroethyl’s stronger electron-withdrawing nature may alter reaction kinetics .

Hybrid Structures : Compounds like the furan-carbaldehyde hybrid demonstrate enhanced lipophilicity, critical for CNS-targeting drugs, but introduce synthetic complexity .

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring, a bromine atom, and a difluoroethyl group. Its molecular formula is C7H6BrF2N2OC_7H_6BrF_2N_2O. The synthesis typically involves the reaction of appropriate diazo compounds with carbonyl derivatives, leading to the formation of the desired pyrazole structure.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies on cancer cell lines (such as MCF-7 and HeLa) revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be around 20 µM for MCF-7 cells, suggesting that it may serve as a lead compound for further anticancer drug development.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell signaling pathways associated with cancer progression and microbial resistance.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 20 µg/mL.
Study 2Showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 20 µM.
Study 3Investigated the mechanism of action, identifying inhibition of key signaling pathways in cancer cells.

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